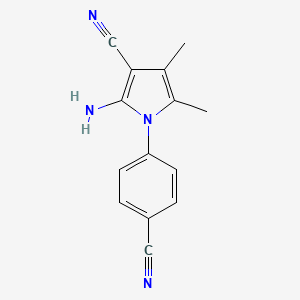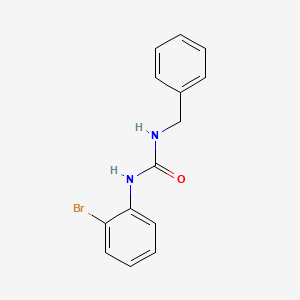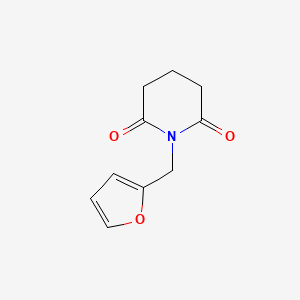
2-furylmethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate
説明
The research on furyl and chlorophenyl acrylate derivatives focuses on their synthesis, characterization, and applications due to their interesting chemical and physical properties. These compounds often serve as intermediates in the production of polymers, composites, and potentially bioactive molecules.
Synthesis Analysis
The synthesis of compounds related to furyl and chlorophenyl acrylates often involves reactions like copolymerization and cycloaddition. For instance, the copolymerization of 2,3-epoxypropyl-3-(2-furyl) acrylate with acrylonitrile or styrene uses benzoyl peroxide as an initiator, highlighting a method for creating complex polymers with furyl and acrylate components (Raval, Patel, & Vyas, 2002); (Patel, Tarpada, & Raval, 2013).
Molecular Structure Analysis
Structural analysis of related compounds often utilizes techniques like X-ray diffraction, showing trigonal-bipyramidal coordination geometries in some cases. This indicates the complex structural nature of furyl and acrylate derivatives, which can influence their chemical reactivity and physical properties (Gusakovskaya et al., 2018).
Chemical Reactions and Properties
The chemical behavior of furyl-acrylate compounds includes reactions like dimerization and interaction with other organic molecules. For example, the photochemical dimerization of methyl 3-(2-furyl)acrylate highlights the reactivity of the furyl group under specific conditions (D’Auria et al., 1990).
Physical Properties Analysis
The physical properties of furyl and chlorophenyl acrylate derivatives, such as thermal stability and mechanical strength, are of particular interest in materials science. Copolymers synthesized from these compounds exhibit varied thermal stabilities and mechanical properties, making them suitable for specific applications like glass fiber reinforced composites (Patel, Tarpada, & Raval, 2014).
Chemical Properties Analysis
The reactivity ratios and copolymer composition of chlorophenyl acrylate with other monomers have been studied to understand the chemical properties of these compounds. Such analyses help in tailoring the properties of the resulting polymers for specific applications, demonstrating the versatility of furyl and acrylate derivatives in polymer chemistry (Vijayaraghavan & Reddy, 1999).
科学的研究の応用
Composite Material Development
2-Furylmethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate and related compounds have been explored for developing composite materials. In one study, glass fiber reinforced composites (GFRC) were fabricated using a precursor synthesized from 3-(2-furyl)acrylic acid and epichlorohydrin, demonstrating promising mechanical, electrical, and chemical resistance properties (Raval, Patel, & Vyas, 2002). Another study similarly examined copolymers synthesized from 2,3-epoxypropyl-3-(2-furyl) acrylate with styrene for glass fiber reinforced composites, highlighting their utility in various industrial applications (Patel, Tarpada, & Raval, 2013).
Pharmaceutical Research
In the pharmaceutical sector, derivatives of this compound have been investigated as potential anti-malarial agents. One study found that certain derivatives exhibited significant inhibitory effects against the multi-drug resistant Plasmodium falciparum strain (Wiesner et al., 2003).
Photopolymerization Research
In materials science, particularly in photopolymerization, the related compound methyl 3-(2-furyl)acrylate was studied for its photochemical dimerization properties. The research revealed high regioselectivity and stereoselectivity in the photopolymerization process, which could be beneficial for developing new materials (D’Auria, 2014).
Anti-HCV Research
Further, the compound has been explored in the context of anti-HCV (Hepatitis C Virus) NS5B polymerase inhibitors, showing promise in the development of novel treatments for HCV (Pfefferkorn et al., 2005).
特性
IUPAC Name |
furan-2-ylmethyl (E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4/c22-17-10-8-15(9-11-17)13-19(21(25)27-14-18-7-4-12-26-18)23-20(24)16-5-2-1-3-6-16/h1-13H,14H2,(H,23,24)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGSUTAXUWOSEV-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)OCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584908.png)
![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B4584909.png)
![2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B4584931.png)
![4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone](/img/structure/B4584936.png)
![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4584937.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4584939.png)
![2-{[(4-methoxyphenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4584945.png)
![N-[4-(acetylamino)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4584949.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4584955.png)

![3-chloro-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4584970.png)


